molecular formula C23H30ClNO6 B13730164 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride CAS No. 31848-03-0

3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride

Cat. No.: B13730164
CAS No.: 31848-03-0
M. Wt: 451.9 g/mol
InChI Key: ZSFFFIJTPNUTMZ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride involves several steps. One common method includes the reaction of 3,5-dimethoxy-4’-chloro-4-hydroxybenzophenone with sodium methoxide in dimethylformamide. This mixture is then treated with β-morpholinoethyl chloride and heated to form the desired product. The final step involves reacting the product with gaseous hydrogen chloride in ether to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholinoethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is used in studies involving cellular processes and molecular interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone: This compound shares a similar structure but with a chloro group instead of the additional ethoxy group.

    3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone: Lacks the second ethoxy group, making it less complex.

Uniqueness

3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is unique due to its additional ethoxy group, which can influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

31848-03-0

Molecular Formula

C23H30ClNO6

Molecular Weight

451.9 g/mol

IUPAC Name

[3,5-dimethoxy-4-[2-(2-morpholin-4-ium-4-ylethoxy)ethoxy]phenyl]-phenylmethanone;chloride

InChI

InChI=1S/C23H29NO6.ClH/c1-26-20-16-19(22(25)18-6-4-3-5-7-18)17-21(27-2)23(20)30-15-14-29-13-10-24-8-11-28-12-9-24;/h3-7,16-17H,8-15H2,1-2H3;1H

InChI Key

ZSFFFIJTPNUTMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCOCC[NH+]2CCOCC2)OC)C(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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